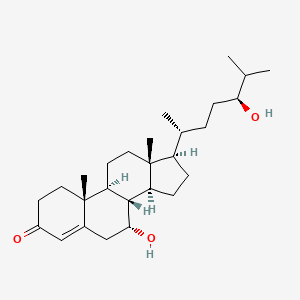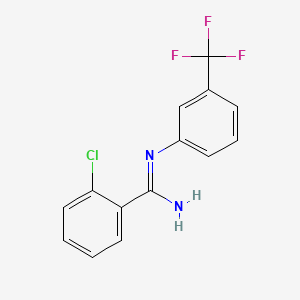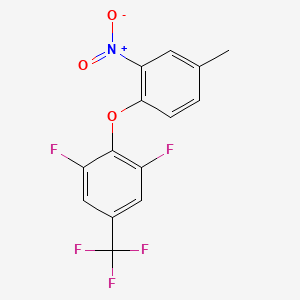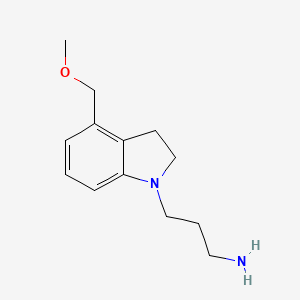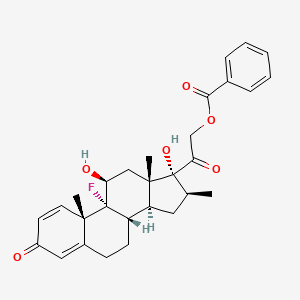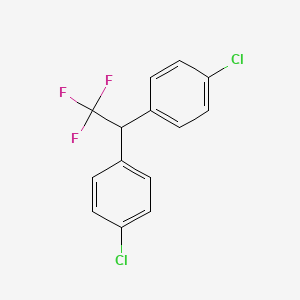
1,1-Bis(p-chlorophenyl)-2,2,2-trifluoroethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Bis(p-chlorophenyl)-2,2,2-trifluoroethane is an organic compound with the molecular formula C14H10Cl2F3 It is a derivative of ethane, where two hydrogen atoms are replaced by p-chlorophenyl groups and three hydrogen atoms are replaced by fluorine atoms
準備方法
The synthesis of 1,1-Bis(p-chlorophenyl)-2,2,2-trifluoroethane typically involves the reaction of p-chlorobenzene with trifluoroacetaldehyde in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
化学反応の分析
1,1-Bis(p-chlorophenyl)-2,2,2-trifluoroethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted derivatives of the original compound.
科学的研究の応用
1,1-Bis(p-chlorophenyl)-2,2,2-trifluoroethane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 1,1-Bis(p-chlorophenyl)-2,2,2-trifluoroethane involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
1,1-Bis(p-chlorophenyl)-2,2,2-trifluoroethane can be compared with other similar compounds, such as:
1,1-Bis(p-chlorophenyl)-2,2,2-trichloroethane (DDT): Both compounds have similar structures, but DDT has chlorine atoms instead of fluorine atoms, leading to different chemical and biological properties.
1,1-Bis(p-chlorophenyl)-2,2-dichloroethane (DDD): This compound also has a similar structure but with two chlorine atoms instead of three fluorine atoms, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts unique chemical stability and reactivity compared to its chlorinated analogs.
特性
CAS番号 |
361-07-9 |
|---|---|
分子式 |
C14H9Cl2F3 |
分子量 |
305.1 g/mol |
IUPAC名 |
1-chloro-4-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]benzene |
InChI |
InChI=1S/C14H9Cl2F3/c15-11-5-1-9(2-6-11)13(14(17,18)19)10-3-7-12(16)8-4-10/h1-8,13H |
InChIキー |
FJSRPVWDOJSWBX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trisodium;12-[2,3-bis(11-carboxylatoundecanoyloxy)propoxy]-12-oxododecanoate](/img/structure/B13425270.png)
![(8S,9R)-8-[2-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxypropan-2-yl]-9-hydroxy-8,9-dihydrofuro[2,3-h]chromen-2-one](/img/structure/B13425277.png)
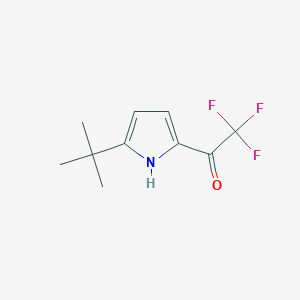
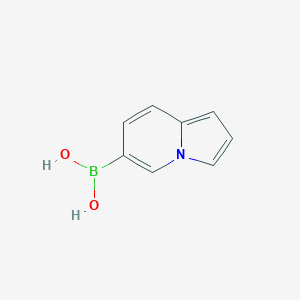

![[(E)-2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl] trifluoromethanesulfonate](/img/structure/B13425311.png)
![8,11-dihydroxy-4-(2-hydroxyethyl)-6-[2-(2-hydroxyethylamino)ethylamino]-2,3-dihydro-1H-naphtho[3,2-f]quinoxaline-7,12-dione;hydrochloride](/img/structure/B13425315.png)
